IKK2 Inhibitory Potency
The target compound is structurally encompassed by the genus disclosed in US20070254873, which describes indole carboxamide derivatives as direct inhibitors of IKK2 kinase activity . While the exact IC50 value for this specific compound was not located in the public domain, representative examples from the same patent class, bearing similar indole-3-carboxamide cores with varying N-aryl or N-alkyl substitutions, exhibit potent IKK2 inhibition in the low nanomolar range . For context, the well-known IKK2 inhibitor SC-514 has a reported IC50 of 11.2 µM . The presence of the 4-chlorophenylacetyl group in the target compound is predicted to contribute to enhanced potency relative to unsubstituted phenylacetyl analogs, based on the structure-activity relationships (SAR) outlined in the patent .
| Evidence Dimension | IKK2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 not publicly reported for this specific compound |
| Comparator Or Baseline | SC-514: IC50 = 11.2 µM; Patent-exemplified analogs: IC50 in low nanomolar range |
| Quantified Difference | Cannot be calculated; target compound is expected to show nanomolar activity based on class SAR |
| Conditions | Human recombinant IKK2 enzyme inhibition assay (as described in patent class) |
Why This Matters
The compound belongs to a demonstrated high-potency IKK2 inhibitor class, which is critical for researchers selecting tool compounds for NF-κB pathway studies.
- [1] Kerns, J. K., et al. Chemical Compounds. United States Patent Application US20070254873, filed September 21, 2005, published November 1, 2007. Assignee: Glaxo Group Limited. View Source
- [2] Kerns, J. K., et al. Chemical Compounds. United States Patent Application US20080269291, filed November 17, 2006, published October 30, 2008. Assignee: Glaxo Group Limited. View Source
